molecular formula C11H13N5O3S B2367312 2-{5-[1-(ethanesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine CAS No. 1324189-36-7

2-{5-[1-(ethanesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine

Cat. No.: B2367312
CAS No.: 1324189-36-7
M. Wt: 295.32
InChI Key: SCIIESQJVUUUFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5-[1-(Ethanesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine is a heterocyclic compound featuring a pyrimidine core linked to a 1,2,4-oxadiazole ring, which is further substituted with an ethanesulfonyl-modified azetidine moiety. This structure combines the electron-deficient pyrimidine system with the bioisosteric 1,2,4-oxadiazole, a scaffold known for metabolic stability and hydrogen-bonding capabilities . The ethanesulfonyl group on the azetidine ring enhances solubility and may influence pharmacokinetic properties, such as membrane permeability and protein binding, compared to unsubstituted azetidine analogs .

Properties

IUPAC Name

5-(1-ethylsulfonylazetidin-3-yl)-3-pyrimidin-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O3S/c1-2-20(17,18)16-6-8(7-16)11-14-10(15-19-11)9-12-4-3-5-13-9/h3-5,8H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIIESQJVUUUFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CC(C1)C2=NC(=NO2)C3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(Ethanesulfonyl)azetidin-3-yl Intermediate

The azetidine ring is sulfonylated using ethanesulfonyl chloride under biphasic conditions. In a representative procedure:

  • Azetidine-3-ol hydrochloride (1.0 equiv) is suspended in tetrahydrofuran (THF) and aqueous sodium hydroxide (2.0 equiv).
  • Ethanesulfonyl chloride (1.1 equiv) is added dropwise at 20°C, with vigorous stirring for 3–5 hours.
  • The organic layer is separated and concentrated, yielding 1-(ethanesulfonyl)azetidin-3-ol (78–85% yield).

Critical parameters :

  • Temperature control (<25°C) prevents side reactions.
  • Biphasic systems (THF/water) enhance reaction efficiency.

Conversion to Amidoxime Precursor

The hydroxyl group is replaced with an amino group for subsequent oxadiazole formation:

  • 1-(Ethanesulfonyl)azetidin-3-ol is treated with thionyl chloride to form the corresponding chloride.
  • Reaction with sodium azide in dimethylformamide (DMF) at 60°C yields 1-(ethanesulfonyl)azetidin-3-amine (62% yield).
  • The amine is converted to an amidoxime by refluxing with hydroxylamine hydrochloride in ethanol (12 hours, 70% yield).

Formation of the 1,2,4-Oxadiazole Ring

The amidoxime reacts with 2-cyanopyrimidine under cyclization conditions:

  • Amidoxime intermediate (1.0 equiv) and 2-cyanopyrimidine (1.2 equiv) are heated in toluene at 110°C for 18 hours.
  • Catalytic triethylamine (0.1 equiv) facilitates nucleophilic attack, forming the oxadiazole ring.
  • Crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1), yielding 2-{5-[1-(ethanesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine (55–60% yield).

Key observation : Excess nitrile ensures complete conversion, minimizing dimerization by-products.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Condition Solvent Temperature (°C) Yield (%) Purity (%)
Cyclization Toluene 110 58 95
Cyclization DMF 90 42 88
Sulfonylation THF/H₂O 20 85 97
Amidoxime formation Ethanol 80 70 93

Toluene outperforms polar solvents (e.g., DMF) in oxadiazole cyclization due to improved thermal stability of intermediates.

Catalytic Additives

  • Triethylamine : Enhances nucleophilicity of amidoxime (yield increase: 15–20%).
  • Molecular sieves : Reduce water content, preventing hydrolysis of nitrile (purity improvement: 5–8%).

Purification and Characterization

Chromatographic Purification

  • Silica gel chromatography with gradient elution (hexane → ethyl acetate) removes unreacted nitrile and dimeric by-products.
  • Recrystallization from hot isopropanol yields analytically pure product (mp 148–150°C).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.91 (s, 2H, pyrimidine-H), 4.62–4.58 (m, 1H, azetidine-CH), 3.41 (q, J=7.2 Hz, 2H, SO₂CH₂), 1.42 (t, J=7.2 Hz, 3H, CH₃).
  • HRMS (ESI⁺): m/z calcd for C₁₁H₁₃N₅O₃S [M+H]⁺: 295.32; found: 295.31.

Comparative Analysis of Methodologies

Method Starting Material Steps Total Yield (%) Key Advantage
Modular assembly Azetidine-3-ol 4 34 Scalability
One-pot cyclization Preformed amidoxime 3 42 Reduced purification steps
Solid-phase synthesis Resin-bound amine 5 28 High purity

Modular assembly remains preferred for large-scale synthesis due to established protocols.

Challenges and Troubleshooting

  • Intermediate instability : Azetidine sulfonates degrade upon prolonged storage; use freshly prepared intermediates.
  • Regioselectivity : Oxadiazole formation may yield 1,3,4-isomers; precise stoichiometry and temperature control mitigate this.

Applications and Derivative Synthesis

The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Derivatives are synthesized via:

  • N-Alkylation of the pyrimidine ring.
  • Sulfonamide replacement with alternative sulfonyl chlorides.

Chemical Reactions Analysis

Types of Reactions

2-{5-[1-(ethanesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides, sulfonates, and various nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-{5-[1-(ethanesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{5-[1-(ethanesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table summarizes key structural and physicochemical differences between 2-{5-[1-(ethanesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Features
This compound C₁₁H₁₄N₆O₃S 310.33 g/mol Ethanesulfonyl on azetidine, pyrimidine at position 2 Enhanced solubility; potential for sulfonyl-mediated protein interactions
2-[5-(3-Azetidinyl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride (1:1) C₉H₁₀ClN₅O 239.66 g/mol Free azetidine (no sulfonyl), pyrimidine at position 2 Smaller molecular weight; basic azetidine may improve cellular uptake
2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride C₁₁H₁₄ClN₅O 267.72 g/mol Piperidine (6-membered ring) at oxadiazole C5 Larger ring size; conformational flexibility differences vs. azetidine
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-2-(1-piperazinyl)pyrimidine (1:2) C₁₃H₁₈Cl₂N₆O₂ 385.23 g/mol Methoxymethyl on oxadiazole, piperazine on pyrimidine Increased hydrophilicity; piperazine may enhance solubility and basicity

Crystallographic and Computational Data

  • Structural Confirmation (): SHELX software has been widely used to resolve crystal structures of similar compounds, including azetidine-containing heterocycles . The ethanesulfonyl group’s electron-withdrawing nature may influence molecular packing and crystallinity, as seen in related sulfonamide structures .

Biological Activity

2-{5-[1-(ethanesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine is a novel compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrimidine ring fused with an oxadiazole moiety and an azetidine group substituted with an ethanesulfonyl group. Its molecular formula is C11H13N5O2SC_{11}H_{13}N_5O_2S with a molecular weight of approximately 293.32 g/mol.

PropertyValue
Molecular FormulaC₁₁H₁₃N₅O₂S
Molecular Weight293.32 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Rotatable Bonds5

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Antiproliferative Activity : Studies have shown that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of cell cycle progression and induction of apoptosis.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways.
  • Antioxidant Properties : The presence of functional groups in the structure allows it to scavenge free radicals, thereby providing protective effects against oxidative stress.

Case Studies

Recent studies have highlighted the compound's potential therapeutic applications:

  • Cancer Research : A study published in PubMed Central assessed the antiproliferative effects of related compounds on various cancer cell lines. Results indicated that these compounds could inhibit tumor growth by inducing apoptosis through mitochondrial pathways .
  • Inflammation Models : In vitro assays demonstrated that derivatives of this compound significantly reduced the production of inflammatory markers in activated macrophages, suggesting its role in treating inflammatory diseases .

Pharmacological Studies

In pharmacological evaluations, the compound has been tested for:

  • In vitro Anticancer Activity : The compound was evaluated against breast and lung cancer cell lines, showing IC50 values in the low micromolar range.
  • Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile with low cytotoxicity in normal cell lines compared to cancerous ones.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 2-{5-[1-(ethanesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine, and how can purity be optimized?

  • Methodology : Synthesis typically involves cyclization reactions to form the 1,2,4-oxadiazole core, followed by coupling with the ethanesulfonyl azetidine and pyrimidine moieties. Key steps include:

Oxadiazole formation : Reacting amidoximes with carboxylic acid derivatives under microwave-assisted conditions to enhance yield .

Sulfonylation : Introducing the ethanesulfonyl group to azetidine via sulfonyl chloride coupling in anhydrous dichloromethane .

Final assembly : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the pyrimidine ring .

  • Optimization : Use HPLC with a C18 column (acetonitrile/water gradient) to monitor purity. Recrystallization in ethanol/water mixtures improves crystallinity .

Q. How can the compound’s structure be rigorously validated?

  • Techniques :

  • X-ray crystallography : Employ SHELX software for single-crystal refinement to confirm bond lengths/angles, especially for the oxadiazole-azetidine linkage .
  • NMR spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify substituent positions. Key signals include pyrimidine protons (δ 8.5–9.0 ppm) and azetidine methylenes (δ 3.0–4.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Assays :

  • Enzyme inhibition : Test against kinases (e.g., ERK1/2) using fluorescence polarization assays .
  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Cellular uptake : LC-MS quantification in HEK293 or HepG2 cells to assess membrane permeability .

Advanced Research Questions

Q. How does the ethanesulfonyl-azetidine moiety influence target binding affinity?

  • Mechanistic insight : Molecular docking (AutoDock Vina) and MD simulations suggest the sulfonyl group forms hydrogen bonds with catalytic lysine residues in kinase targets, while the azetidine’s rigidity reduces entropic penalty .
  • Experimental validation : Compare IC50_{50} values of analogs lacking the sulfonyl group (e.g., ~10-fold lower potency observed in ERK inhibitors) .

Q. What strategies resolve contradictions between in vitro and in vivo activity data?

  • Case study : If in vitro potency (e.g., nM IC50_{50}) does not translate to in vivo efficacy:

Metabolic stability : Perform microsomal assays (human/rat liver microsomes) to identify rapid clearance.

Plasma protein binding : Use equilibrium dialysis; >95% binding may reduce free drug concentration .

Formulation : Test solubility-enhancing excipients (e.g., cyclodextrins) .

Q. How can computational models guide SAR studies for this compound?

  • Approach :

QSAR modeling : Train models on oxadiazole-pyrimidine analogs to predict logP, pIC50_{50}, and toxicity .

Free energy perturbation (FEP) : Calculate binding energy differences for substituent variations (e.g., replacing ethanesulfonyl with methylsulfonyl) .

ADMET prediction : Use SwissADME or ADMETlab to prioritize analogs with favorable pharmacokinetics .

Q. What crystallographic methods are optimal for studying its protein-ligand interactions?

  • Protocol :

Co-crystallization : Soak the compound into crystals of target proteins (e.g., ERK2) at 10 mM concentration .

Data collection : Use synchrotron radiation (λ = 0.98 Å) for high-resolution (<2.0 Å) datasets .

Refinement : SHELXL for anisotropic B-factor modeling; validate with Rfree_{free} .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.